molecular formula C11H15NO3 B2845386 Ethyl 5-cyclopentylisoxazole-3-carboxylate CAS No. 908856-65-5

Ethyl 5-cyclopentylisoxazole-3-carboxylate

Cat. No.: B2845386
CAS No.: 908856-65-5
M. Wt: 209.245
InChI Key: XPYFYLQXHWVEDS-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopentylisoxazole-3-carboxylate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The cyclopentyl group attached to the isoxazole ring adds to its structural uniqueness .

Preparation Methods

The synthesis of Ethyl 5-cyclopentylisoxazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of ethyl nitroacetate with an aromatic aldehyde in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) under ultrasonication . This one-pot cascade reaction is performed in water at 80°C for 24 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-cyclopentylisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace substituents on the ring.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Ethyl 5-cyclopentylisoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopentylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

ethyl 5-cyclopentyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)9-7-10(15-12-9)8-5-3-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYFYLQXHWVEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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